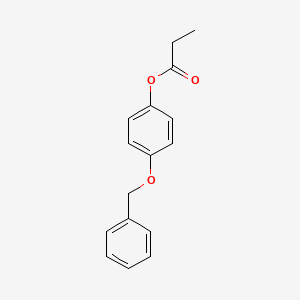

(4-Phenylmethoxyphenyl) propanoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6628-99-5 |

|---|---|

Molekularformel |

C16H16O3 |

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

(4-phenylmethoxyphenyl) propanoate |

InChI |

InChI=1S/C16H16O3/c1-2-16(17)19-15-10-8-14(9-11-15)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |

InChI-Schlüssel |

LWRGTCDBZBVPFB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Phenylmethoxyphenyl Propanoate and Its Derivatives

Esterification Routes for Propanoate Formation

The formation of the propanoate ester is a critical step in the synthesis of (4-Phenylmethoxyphenyl) propanoate. This can be achieved through several esterification methods, including direct esterification, transesterification, and the use of advanced coupling reagents.

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. In the context of synthesizing (4-Phenylmethoxyphenyl) propanoate, this would involve reacting 4-(benzyloxy)phenol with propanoic acid.

Acid catalysts are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. libretexts.orgresearchgate.net Mineral acids like sulfuric acid (H₂SO₄) are effective for this purpose. researchgate.netceon.rs The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or water is removed from the reaction mixture. libretexts.orgresearchgate.net

Enzymatic methods, using lipases such as Candida antarctica lipase (B570770) B (CALB), also offer a green and selective alternative for direct esterification. researchgate.net

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. libretexts.orgwikipedia.org This method can be used to synthesize (4-Phenylmethoxyphenyl) propanoate by reacting a simple propanoate ester, such as methyl propanoate or ethyl propanoate, with 4-(benzyloxy)phenol. The reaction is typically catalyzed by an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed transesterification: A strong acid protonates the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.org

Base-catalyzed transesterification: A base deprotonates the alcohol, increasing its nucleophilicity. wikipedia.org

The reaction is an equilibrium process. To shift the equilibrium towards the desired product, a large excess of the reactant alcohol (4-(benzyloxy)phenol in this case) can be used, or the lower-boiling alcohol byproduct can be removed by distillation. libretexts.orgwikipedia.org Various catalysts, including potassium phosphate (B84403) (K₂HPO₄) and N-Heterocyclic Carbenes (NHCs), have been shown to be effective for transesterification under mild conditions. organic-chemistry.org

Advanced Coupling Reagent Applications

To overcome the limitations of direct esterification, such as the need for high temperatures and the reversible nature of the reaction, advanced coupling reagents are often employed. These reagents activate the carboxylic acid, facilitating ester formation under milder conditions. organic-chemistry.orgsigmaaldrich.comiris-biotech.de

Commonly used coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are widely used to form esters from carboxylic acids and alcohols. nih.govpeptide.com The reaction is often performed in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov

Phosphonium and Aminium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for peptide and ester bond formation. sigmaaldrich.compeptide.combachem.com They convert carboxylic acids into more reactive activated esters. sigmaaldrich.com

Oxyma-based Reagents: Reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high efficiency and are considered a safer alternative to triazole-based reagents. sigmaaldrich.com

These coupling reagents enable the reaction to proceed at room temperature and often provide high yields. organic-chemistry.orgnih.gov

Table 1: Comparison of Esterification Methods

| Method | Typical Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | Propanoic acid, 4-(benzyloxy)phenol, H₂SO₄ | High temperature, excess alcohol | Low cost reagents | Reversible, harsh conditions |

| Transesterification | Methyl propanoate, 4-(benzyloxy)phenol, acid or base catalyst | Equilibrium conditions | Mild conditions possible | Reversible, requires driving equilibrium |

| Advanced Coupling | Propanoic acid, 4-(benzyloxy)phenol, DCC/DMAP, HATU, COMU | Room temperature | High yields, mild conditions | Higher cost of reagents |

Introduction of the Benzyloxy Moiety

The benzyloxy group is a key structural feature of (4-Phenylmethoxyphenyl) propanoate. Its introduction is typically achieved through the alkylation of a phenolic precursor or by employing protecting group strategies.

Alkylation of Phenolic Precursors

The most common method for introducing the benzyloxy group is the Williamson ether synthesis. masterorganicchemistry.combyjus.comlibretexts.org This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. byjus.comlibretexts.org In this specific synthesis, 4-hydroxyphenol (hydroquinone) is reacted with benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. google.com

The base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), deprotonates the phenolic hydroxyl group of hydroquinone (B1673460) to form a phenoxide ion. google.com This phenoxide then acts as a nucleophile, attacking the benzyl halide to form 4-(benzyloxy)phenol. byjus.comyoutube.comyoutube.com The reaction is typically carried out in a suitable solvent like methanol (B129727) or 2-butanone. nih.govgoogle.com It's important to use a primary alkyl halide like benzyl chloride to favor the Sₙ2 reaction and avoid elimination side reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org

Table 2: Reaction Parameters for Williamson Ether Synthesis of 4-(Benzyloxy)phenol

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Hydroquinone | Benzyl bromide | K₂CO₃ | 2-butanone | Reflux, 24 h nih.gov |

Protecting Group Strategies for Hydroxyls

In more complex syntheses, it may be necessary to protect the phenolic hydroxyl group to prevent it from reacting with other reagents. oup.comuchicago.eduwikipedia.org The benzyl group itself is a common protecting group for phenols. oup.comscirp.org

The selection of a protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal (deprotection). uchicago.edu For phenolic hydroxyls, common protecting groups in addition to benzyl ethers include silyl (B83357) ethers (e.g., TBDMS, TIPS) and other ethers. scirp.orghighfine.com

Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others. wikipedia.org For example, a benzyl ether can be cleaved by hydrogenolysis, while a silyl ether is removed with fluoride (B91410) ions, and a tert-butyl ether is cleaved with acid. wikipedia.org This approach provides a high degree of control in multi-step syntheses.

After the desired chemical transformations are completed elsewhere in the molecule, the protecting group is removed to reveal the free hydroxyl group, which can then be esterified as described in section 2.1.

Selective Benzylation Methodologies

A key structural feature of (4-Phenylmethoxyphenyl) propanoate is the phenylmethoxy (benzyloxy) group attached to the phenol (B47542) ring. The selective introduction of this benzyl group, particularly O-benzylation over C-benzylation, is a critical step in the synthesis.

One common approach involves the Williamson ether synthesis, where a phenoxide is reacted with a benzyl halide. For the synthesis of the (4-phenylmethoxyphenyl) ether core, a suitable starting material would be a derivative of 4-hydroxybiphenyl. The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride.

The choice of base and reaction conditions is crucial for achieving high selectivity for O-alkylation. Common bases used include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

For instance, the selective monoetherification of hydroquinone derivatives can be achieved using methods that promote O-alkylation. One such method involves reacting hydroquinone with an alcohol in the presence of a catalytic amount of benzoquinone and an acid. mdma.ch Another approach utilizes sodium nitrite (B80452) (NaNO₂) as a free-radical initiator for the selective monoetherification of 1,4-hydroquinone. sciencemadness.org These methods highlight strategies to control the reactivity of phenolic hydroxyl groups to favor the formation of the desired ether linkage.

A study on the selective para-functionalization of phenol demonstrated the successful synthesis of phenolic ethers from hydroquinone-benzoquinone systems in the presence of an acid catalyst and an alcohol, achieving quantitative yields of 4-methoxyphenol (B1676288) under reflux conditions in methanol. core.ac.uk This principle can be extended to the synthesis of the (4-phenylmethoxyphenyl) ether by using benzyl alcohol.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 4-Hydroxybiphenyl | Benzyl bromide | K₂CO₃ in DMF | 4-(Phenylmethoxy)biphenyl | General Williamson Ether Synthesis |

| Hydroquinone | Benzyl alcohol | Benzoquinone, Acid | 4-(Benzyloxy)phenol | mdma.ch |

| 1,4-Hydroquinone | Benzyl alcohol | NaNO₂, H₂SO₄ | 4-(Benzyloxy)phenol | sciencemadness.org |

Construction of the Propanoate Carbon Skeleton

The three-carbon propanoate chain can be constructed using various carbon-carbon bond-forming reactions, followed by necessary functional group transformations.

Aldol (B89426) Condensation: The aldol reaction and subsequent condensation provide a powerful tool for forming carbon-carbon bonds. youtube.commasterorganicchemistry.comkhanacademy.orglibretexts.org A crossed aldol condensation, for example between an aryl aldehyde (like 4-(phenylmethoxy)benzaldehyde) and an enolate derived from an acetate (B1210297) ester, could be envisioned to form an α,β-unsaturated ester. libretexts.org This reaction, often referred to as a Claisen-Schmidt condensation when an aldehyde without α-hydrogens is reacted with a ketone or ester, would directly install the necessary carbon framework. libretexts.org The reaction is typically base-catalyzed, and heating promotes the dehydration to the conjugated enone. masterorganicchemistry.com

Horner–Wadsworth–Emmons (HWE) Reaction: The Horner–Wadsworth–Emmons (HWE) reaction is a highly reliable method for the stereocontrolled synthesis of olefins and is particularly effective for producing E-alkenes. wikipedia.orgconicet.gov.arorganic-chemistry.orgyoutube.com In the context of synthesizing the precursor to (4-Phenylmethoxyphenyl) propanoate, an HWE reaction between 4-(phenylmethoxy)benzaldehyde and a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, would yield an ethyl cinnamate (B1238496) derivative. This reaction is known for its high E-selectivity and the water-soluble nature of the phosphate byproduct, which simplifies purification. organic-chemistry.org The HWE reaction is a cornerstone in the synthesis of many natural products, demonstrating its robustness and versatility. conicet.gov.ar

| Aldehyde | Ylide/Enolate | Reaction | Key Product | References |

| 4-(Phenylmethoxy)benzaldehyde | Acetate enolate | Aldol Condensation | Ethyl 3-(4-(phenylmethoxy)phenyl)acrylate | libretexts.org |

| 4-(Phenylmethoxy)benzaldehyde | Triethyl phosphonoacetate | HWE Reaction | Ethyl 3-(4-(phenylmethoxy)phenyl)acrylate (E-isomer) | wikipedia.orgorganic-chemistry.org |

Once the α,β-unsaturated ester is formed, the carbon-carbon double bond needs to be reduced to yield the saturated propanoate skeleton.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of alkenes. A significant challenge in the synthesis of (4-Phenylmethoxyphenyl) propanoate is the selective hydrogenation of the α,β-unsaturated double bond without affecting the aromatic rings. This can be achieved using specific catalysts and reaction conditions. For instance, rhodium hydrides have been shown to catalyze the selective hydrogenation of C=C double bonds in α,β-unsaturated carbonyl compounds. chemistryviews.org Ruthenium(II) diphosphine complexes have also been employed for the liquid-phase hydrogenation of α,β-unsaturated carbonyl compounds. mdpi.com These catalysts often exhibit high chemoselectivity, allowing for the reduction of the olefin in the presence of other reducible functional groups. researchgate.net

The choice of catalyst is critical. For example, certain ruthenium-based catalysts have demonstrated high efficacy in the selective hydrogenation of unsaturated esters to their saturated counterparts. researchgate.net

| Unsaturated Substrate | Catalyst | Product | Reference |

| Ethyl 3-(4-(phenylmethoxy)phenyl)acrylate | (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H | Ethyl 3-(4-(phenylmethoxy)phenyl)propanoate | chemistryviews.org |

| Ethyl 3-(4-(phenylmethoxy)phenyl)acrylate | Ru(II) diphosphine complex | Ethyl 3-(4-(phenylmethoxy)phenyl)propanoate | mdpi.com |

Stereoselective Synthesis of Chiral (4-Phenylmethoxyphenyl) Propanoate Analogues

The synthesis of specific stereoisomers of (4-Phenylmethoxyphenyl) propanoate analogues, where the propanoate chain contains one or more stereocenters, requires the use of asymmetric synthetic methodologies.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed.

In the context of synthesizing chiral propanoate analogues, a chiral auxiliary can be attached to the propionyl group. For example, Evans oxazolidinone auxiliaries are widely used for stereoselective aldol reactions. youtube.com The chiral auxiliary directs the approach of the electrophile (e.g., an aldehyde) to one face of the enolate, leading to the formation of a specific diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched β-hydroxy acid derivative, which can then be further transformed.

The use of chiral auxiliaries in asymmetric synthesis is a well-established and reliable method for controlling stereochemistry. researchgate.netyoutube.comyoutube.com

| Chiral Auxiliary | Reaction Type | Key Intermediate | Reference |

| Evans Oxazolidinone | Aldol Reaction | Diastereomerically enriched β-hydroxy imide | youtube.com |

| Lactate-based auxiliary | Aldol Reaction | Diastereomerically enriched β-hydroxy ester | youtube.com |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Sharpless Asymmetric Aminohydroxylation (AA): The Sharpless Asymmetric Aminohydroxylation is a powerful method for the conversion of alkenes into enantiomerically enriched N-protected amino alcohols. nih.govnih.gov This reaction is particularly relevant for the synthesis of chiral amino-substituted propanoate analogues.

For instance, an α,β-unsaturated ester, such as an ethyl cinnamate derivative, can be a suitable substrate for the AA reaction. nih.govorganic-chemistry.org The reaction, catalyzed by an osmium complex with a chiral ligand (derived from dihydroquinine or dihydroquinidine), introduces a hydroxyl group and an amino group across the double bond in a syn-selective manner. The regioselectivity of the addition can often be controlled by the choice of ligand. organic-chemistry.org The resulting α-hydroxy-β-amino ester can then be further modified, for example, by deamination, to access chiral hydroxy-propanoate derivatives.

The Sharpless AA has been successfully applied to the synthesis of various biologically active molecules, underscoring its utility in complex organic synthesis. nih.gov

| Substrate | Catalyst System | Product | References |

| Isopropyl cinnamate | OsO₄, Chiral Ligand, N-haloamide | Isopropyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | nih.govorganic-chemistry.org |

| α,β-Unsaturated ester | K₂OsO₂(OH)₄, Chiral Ligand, N-halosulfonamide | Enantiomerically enriched α-hydroxy-β-amino ester | nih.govwikipedia.org |

Biocatalytic Transformations and Enzymatic Resolution

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and a favorable environmental profile compared to conventional chemical methods. nih.gov Lipases, in particular, are versatile enzymes widely employed for the synthesis of esters through esterification and transesterification reactions. nih.gov The synthesis of phenolic esters, such as (4-Phenylmethoxyphenyl) propanoate, can be efficiently achieved using these biocatalysts.

Enzymatic Esterification:

The direct esterification of 4-phenylmethoxyphenol with propanoic acid or its activated derivatives is a primary route for the synthesis of (4-Phenylmethoxyphenyl) propanoate. Immobilized lipases are often the catalysts of choice due to their stability and ease of separation from the reaction mixture. Candida antarctica lipase B (CALB) is a frequently utilized lipase for the synthesis of phenolic esters, known for its high activity and broad substrate specificity. chemrxiv.org

The reaction is typically carried out in an organic solvent to solubilize the substrates and facilitate the enzymatic activity. The choice of solvent can significantly influence the reaction rate and yield. While detailed studies specifically on (4-Phenylmethoxyphenyl) propanoate are not extensively documented in publicly available literature, data from analogous reactions provide valuable insights into the expected reaction parameters. For instance, the esterification of phenolic compounds with various carboxylic acids has been well-studied.

| Phenolic Substrate | Acyl Donor | Enzyme | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Hydroxybenzyl alcohol | Hexanoic acid | Immobilized Candida antarctica lipase B (CALB) | tert-Butyl methyl ether | 37 | 48 | High | organic-chemistry.org |

| (4-Chlorophenyl)methanol | 3-Phenylpropanoic acid | Rhizomucor miehei lipase | Aqueous micellar medium | 30 | 24 | 73 | organic-chemistry.org |

| Racemic Ibuprofen | Orthoesters | Immobilized Candida antarctica lipase B (CALB) | Cyclohexane | 40 | 48 | 49 (conversion) | chemrxiv.org |

Enzymatic Resolution:

In cases where derivatives of (4-Phenylmethoxyphenyl) propanoate possess stereogenic centers, enzymatic kinetic resolution is a key strategy to obtain enantiomerically pure compounds. This technique relies on the ability of lipases to selectively acylate one enantiomer of a racemic alcohol or amine at a much higher rate than the other. nih.gov For instance, if a derivative of (4-Phenylmethoxyphenyl) propanoate contained a chiral alcohol moiety, a lipase could be used to selectively acylate one enantiomer with a suitable acyl donor, such as vinyl propanoate. This would result in a mixture of the acylated enantiomer and the unreacted enantiomeric alcohol, which can then be separated by standard chromatographic techniques.

Lipase B from Candida antarctica (CALB) has demonstrated excellent performance in the kinetic resolution of a wide range of chiral amines and alcohols. nih.gov The enantioselectivity of the process is often high, leading to products with high enantiomeric excess (ee).

| Racemic Substrate | Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | Immobilized Candida antarctica lipase B (CALB) | Ethyl acetate | Hexane (B92381) | >99 | chemrxiv.org |

| (R,S)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | Candida antarctica lipase B | Vinyl butanoate | Acetonitrile | 99 (for S-enantiomer) | chemrxiv.org |

| Racemic chlorohydrin | Candida antarctica lipase B | Vinyl acetate | Toluene | 97 (for S-enantiomer) | chemrxiv.org |

Protecting Group Strategies in Multi-Step Syntheses

In the synthesis of complex molecules like derivatives of (4-Phenylmethoxyphenyl) propanoate, protecting groups are indispensable tools. organic-chemistry.orgwikipedia.orglibretexts.org They are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. organic-chemistry.org

Amino Group Protection and Deprotection

For derivatives of (4-Phenylmethoxyphenyl) propanoate that contain an amino group, its protection is often necessary due to its nucleophilic and basic nature. libretexts.org Carbamates are the most common class of protecting groups for amines. nih.gov

tert-Butoxycarbonyl (Boc): The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to a wide range of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is installed using benzyl chloroformate. A key advantage of the Cbz group is its removal by catalytic hydrogenation, which is a mild method that does not affect most other functional groups. libretexts.org

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by mild bases, such as piperidine. organic-chemistry.org This orthogonality to acid-labile groups like Boc makes it highly valuable in complex syntheses. organic-chemistry.org

Diverse Protecting Group Applications

Beyond amino groups, the synthesis of (4-Phenylmethoxyphenyl) propanoate and its derivatives may require the protection of other functional groups, most notably the phenolic hydroxyl group.

The phenylmethoxy (benzyl) group already present in the parent structure can itself be considered a protecting group for the phenol. The benzyl ether is generally stable to a variety of reaction conditions, including basic and some acidic environments. libretexts.org Its removal is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂), which cleaves the benzyl ether to yield the free phenol and toluene. libretexts.org This deprotection strategy is mild and highly efficient.

In a multi-step synthesis of a more complex derivative, other protecting groups might be employed. For instance, if the propanoate ester were to be selectively reduced in the presence of other sensitive functionalities, the ester itself could be considered a protecting group for the carboxylic acid. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used to protect alcohols and phenols and offer varying degrees of stability and different deprotection conditions (typically fluoride-based reagents). wikipedia.org

The strategic application of these diverse protecting groups allows for the sequential and controlled modification of different parts of the molecule, enabling the synthesis of complex target structures with high precision.

Chemical Reactivity and Transformation Pathways of 4 Phenylmethoxyphenyl Propanoate Derivatives

Hydrolytic Cleavage of the Ester Linkage

The ester group in (4-phenylmethoxyphenyl) propanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acids or bases.

Under acidic conditions, the hydrolysis of esters is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Table 1: Conditions for Acid-Catalyzed Cleavage of Related Benzyl (B1604629) Esters

| Catalyst/Reagent | Solvent | Comments | Reference |

| Formic Acid | Neat | Effective for N-protected amino acid PMB esters. | nih.gov |

| HCl (gas) | Organic Solvents (e.g., nitromethane, ethyl acetate) | Reaction rate is dependent on the solvent's dielectric constant. | nih.gov |

Note: This data is for 4-methoxybenzyl esters, which are structurally related to (4-phenylmethoxyphenyl) propanoate.

Base-mediated hydrolysis, or saponification, is an irreversible reaction that proceeds via nucleophilic acyl substitution. The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and the corresponding alcohol.

Studies on the alkaline hydrolysis of substituted phenyl benzoates provide insights into the electronic effects on the reaction rate. rsc.org The rate of hydrolysis is sensitive to the nature and position of substituents on the phenyl ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis by stabilizing the developing negative charge on the oxygen atom in the transition state, while electron-donating groups have the opposite effect. In the case of (4-phenylmethoxyphenyl) propanoate, the phenylmethoxy group at the para position of the phenoxy ring would be expected to influence the reaction rate. The susceptibility of the reaction to the inductive effects of substituents has been quantified for related systems. rsc.org

Table 2: Kinetic Parameters for Alkaline Hydrolysis of Substituted Phenyl Benzoates in 2.25 M aqueous n-Bu4NBr at 50 °C

| Substituent (X) in C6H5CO2C6H4–X | log k (50 °C) |

| H | -1.73 |

| 3-Cl | -0.99 |

| 4-NO2 | -0.34 |

| 2-CH3 | -2.25 |

Note: This data is for substituted phenyl benzoates and illustrates the influence of substituents on the hydrolysis rate. The values are indicative of the types of electronic effects that would be at play in the hydrolysis of (4-phenylmethoxyphenyl) propanoate. rsc.org

Reductive Modifications of the Propanoate Framework

The (4-phenylmethoxyphenyl) propanoate molecule possesses several sites that can undergo reduction, including the aromatic rings and the ester functional group.

Catalytic hydrogenation is a common method for the reduction of aromatic rings. While specific conditions for the hydrogenation of (4-phenylmethoxyphenyl) propanoate are not documented, general methods for the hydrogenation of aromatic compounds using catalysts like rhodium on carbon or platinum oxide under high pressure and temperature are well-known.

More relevant to the specific structure is the hydrogenolysis of the O-benzyl ether group. Catalytic hydrogenation using palladium on charcoal (Pd/C) is a standard method for cleaving benzyl ethers. organic-chemistry.org This reaction, termed hydrogenolysis, involves the cleavage of the C-O bond of the ether and the addition of hydrogen. It is plausible that under forcing hydrogenation conditions, both the aromatic rings and the benzyloxy group could be reduced.

The ester functionality of (4-phenylmethoxyphenyl) propanoate can be reduced to either an alcohol or an aldehyde, depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the ester to the corresponding primary alcohol, 1-propanol, and the phenol (B47542), 4-(phenylmethoxy)phenol.

The use of diisobutylaluminium hydride (DIBAL-H) can, under controlled conditions, allow for the partial reduction of esters to aldehydes. Furthermore, a one-pot method for the direct reductive alkylation of amines using esters as the alkylating reagents has been developed, which proceeds through the in situ formation and subsequent reduction of an amide intermediate with DIBAL-H. rsc.org

The benzyl ether linkage is generally stable to many reducing agents but can be cleaved under specific conditions, most notably catalytic hydrogenolysis as mentioned previously. organic-chemistry.org

Oxidative Transformations of the Benzyloxy Moiety and Propanoate Chain

The benzyloxy moiety and the propanoate chain of (4-phenylmethoxyphenyl) propanoate are susceptible to oxidation under various conditions.

The benzylic C-H bonds of the phenylmethoxy group are particularly prone to oxidation. The photooxidation of benzyl methyl ether derivatives, sensitized by 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) in the presence of oxygen, has been shown to proceed via a benzylic radical cation intermediate. rsc.org This intermediate can then be deprotonated, and the resulting radical can react further to yield benzaldehydes and methyl benzoates. rsc.org It is conceivable that a similar mechanism could lead to the oxidation of the benzyloxy group in (4-phenylmethoxyphenyl) propanoate.

Furthermore, direct oxidative esterification of benzylic C-H bonds with carboxylic acids using an oxidant like di-tert-butyl peroxide and an iron(III) catalyst has been reported, suggesting the potential for further functionalization at the benzylic position. organic-chemistry.org

The propanoate chain itself is generally resistant to oxidation under mild conditions. However, under harsh oxidative conditions, degradation of the alkyl chain could occur.

Functionalization of the Propanoate Side Chain

The propanoate side chain of (4-Phenylmethoxyphenyl) propanoate offers several sites for chemical modification, including the alpha-carbon and the terminal ester group. These transformations allow for the synthesis of a diverse range of derivatives with modified properties.

Alpha-Carbon Modifications

The carbon atom alpha to the carbonyl group of the propanoate ester is weakly acidic and can be deprotonated to form an enolate. wikipedia.orgmasterorganicchemistry.comyoutube.com This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new substituents at the alpha-position.

A common method for generating the ester enolate involves the use of a strong, sterically hindered, non-nucleophilic base to prevent competing nucleophilic acyl substitution at the ester carbonyl. youtube.com Lithium diisopropylamide (LDA) is a widely used base for this purpose, as it quantitatively deprotonates the alpha-carbon at low temperatures (e.g., -78 °C). masterorganicchemistry.comyoutube.comlibretexts.org The resulting enolate can then be trapped with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. youtube.comlibretexts.orglibretexts.orgopenstax.org This alpha-alkylation is a powerful tool for elaborating the propanoate side chain. youtube.com

Table 2: Representative Alpha-Alkylation of a Propanoate Ester

| Starting Material | Base/Solvent | Electrophile | Product |

| Ethyl propanoate | LDA / THF, -78°C | Methyl iodide | Ethyl 2-methylpropanoate |

| Ethyl propanoate | LDA / THF, -78°C | Benzyl bromide | Ethyl 2-benzylpropanoate |

Note: This table illustrates the general reaction for alpha-alkylation of a simple propanoate ester, which is applicable to (4-Phenylmethoxyphenyl) propanoate.

Terminal Propanoate Functionalization

The terminal ester group of (4-Phenylmethoxyphenyl) propanoate is a versatile functional handle that can be transformed into a variety of other functional groups through several key reactions.

Reduction to an Alcohol: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.comucalgary.caucalgary.calibretexts.org The reaction proceeds via nucleophilic acyl substitution followed by a second hydride addition to the intermediate aldehyde. ucalgary.caucalgary.ca This reaction converts the propanoate ester to 3-(4-phenylmethoxyphenyl)propan-1-ol.

Amidation: Esters can be converted to amides through a process called aminolysis. libretexts.org This reaction typically involves heating the ester with ammonia (B1221849) or a primary or secondary amine. libretexts.orgmdpi.com The reaction can be slow and is often reversible. nih.gov More modern approaches may utilize catalysts or activating agents to facilitate the amidation under milder conditions. mdpi.comrsc.orgchemrxiv.org This pathway allows for the synthesis of N-substituted propionamides from (4-Phenylmethoxyphenyl) propanoate.

Transesterification: The ethyl group of the propanoate ester can be exchanged with a different alkyl group by reacting with another alcohol in the presence of an acid or base catalyst. pearson.com This equilibrium-driven process, known as transesterification, is useful for synthesizing a library of different esters of (4-phenylmethoxyphenyl)propanoic acid.

Hydrolysis (Saponification): Treatment of the ester with aqueous base, such as sodium hydroxide, followed by an acidic workup will hydrolyze the ester to the corresponding carboxylic acid, (4-phenylmethoxyphenyl)propanoic acid. libretexts.orgpearson.com This reaction, known as saponification, proceeds via nucleophilic acyl substitution. pearson.com

Table 3: Summary of Terminal Propanoate Functionalization Reactions

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | 1. LiAlH₄, 2. H₃O⁺ | Primary Alcohol |

| Amidation | R₂NH, heat | Amide |

| Transesterification | R'OH, H⁺ or R'O⁻ | Ester (with new R' group) |

| Hydrolysis | 1. NaOH(aq), 2. H₃O⁺ | Carboxylic Acid |

Advanced Analytical Characterization Techniques in 4 Phenylmethoxyphenyl Propanoate Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for proton signal analysis)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. For (4-Phenylmethoxyphenyl) propanoate, ¹H NMR analysis would be expected to reveal distinct signals corresponding to the protons of the phenyl, methoxy, and propanoate groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values for each proton would provide crucial information for confirming the compound's structure.

Expected ¹H NMR Data for (4-Phenylmethoxyphenyl) Propanoate: A comprehensive search of scientific databases did not yield specific ¹H NMR spectral data for (4-Phenylmethoxyphenyl) propanoate. However, based on the structure, the following proton signals would be anticipated:

Aromatic protons: Signals for the protons on the two phenyl rings would likely appear in the range of δ 6.8-7.5 ppm. The substitution pattern on each ring would influence the multiplicity of these signals.

Methylene (B1212753) protons (-O-CH₂-Ph): A singlet corresponding to the two protons of the benzyl (B1604629) methylene group would be expected, likely in the region of δ 5.0 ppm.

Propanoate protons (-O-C(O)-CH₂-CH₃): A quartet for the methylene protons and a triplet for the methyl protons of the propanoate group would be anticipated, typically appearing at approximately δ 2.3-2.6 ppm and δ 1.1-1.3 ppm, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) would be suitable for (4-Phenylmethoxyphenyl) propanoate. The analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the compound's molecular weight (256.29 g/mol ). Fragmentation patterns could reveal the loss of the propanoate group or cleavage of the benzyl ether bond, further confirming the structure.

Anticipated Mass Spectrometry Data for (4-Phenylmethoxyphenyl) Propanoate: Specific mass spectrometry data for (4-Phenylmethoxyphenyl) propanoate is not available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (4-Phenylmethoxyphenyl) propanoate would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), the ether linkage (C-O-C), and the aromatic rings (C=C).

Expected IR Absorption Frequencies for (4-Phenylmethoxyphenyl) Propanoate: While a specific IR spectrum for this compound is not publicly available, the following characteristic peaks would be predicted:

C=O stretch (ester): A strong absorption band around 1760-1740 cm⁻¹.

C-O stretch (ester and ether): Absorptions in the region of 1300-1000 cm⁻¹.

C=C stretch (aromatic): Peaks in the range of 1600-1450 cm⁻¹.

C-H stretch (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. organicchemistrydata.org For the synthesis of (4-Phenylmethoxyphenyl) propanoate, TLC would be used to determine the optimal reaction time. organicchemistrydata.org The compound, being an ester, would have a specific retention factor (Rf) value on a TLC plate (typically silica (B1680970) gel) with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). By comparing the spots of the reaction mixture with those of the starting materials, the formation of the product can be confirmed.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of a compound. For (4-Phenylmethoxyphenyl) propanoate, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the sample would be determined by the area of the peak corresponding to the compound in the chromatogram. A single, sharp peak would indicate a high degree of purity.

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of organic compounds, including aromatic esters like (4-Phenylmethoxyphenyl) propanoate. sapub.org The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. researchgate.net For the purification of moderately polar compounds such as aromatic esters, normal-phase chromatography is frequently employed.

In a typical laboratory setting, silica gel (SiO₂) with a particle size of 40-63 µm is the most common stationary phase due to its high surface area and resolving power. orgsyn.org The choice of the mobile phase, or eluent, is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). sapub.org A solvent system is selected to achieve a retention factor (R_f) that allows for effective separation of the target compound from impurities. For aromatic esters, a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) is commonly used. researchgate.net The polarity of the eluent can be adjusted by varying the ratio of these solvents to optimize the separation.

The purification process involves dissolving the crude (4-Phenylmethoxyphenyl) propanoate in a minimal amount of a suitable solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column, and as it moves, the different components of the mixture travel at different rates depending on their affinity for the stationary phase. researchgate.net Fractions are collected as the eluent exits the column, and these are analyzed (e.g., by TLC) to identify those containing the pure desired ester.

Table 1: Illustrative Parameters for Column Chromatography Purification of an Aromatic Ester

| Parameter | Typical Value/Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) |

| Elution Mode | Isocratic or Gradient |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

| Analyte Example | Aromatic Propanoate |

This table presents typical conditions and is for illustrative purposes. The optimal conditions for (4-Phenylmethoxyphenyl) propanoate would need to be determined experimentally.

Crystallographic Analysis for Three-Dimensional Structure Determination (e.g., X-ray Analysis)

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a detailed molecular structure.

For a compound like (4-Phenylmethoxyphenyl) propanoate, X-ray analysis would reveal the planarity of the phenyl rings, the conformation of the propanoate chain, and the spatial relationship between the phenylmethoxy and propanoate groups. This information is invaluable for structure-activity relationship studies and for understanding intermolecular interactions in the solid state.

Table 2: Representative Crystallographic Data for a Substituted Phenyl Compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123 Å, b = 5.432 Å, c = 18.765 Å |

| α = 90°, β = 98.76°, γ = 90° | |

| Volume | 1018.9 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.25 g/cm³ |

This data is representative of a small organic molecule and is for illustrative purposes only. Actual data for (4-Phenylmethoxyphenyl) propanoate would be determined from experimental analysis.

Computational Chemistry and Molecular Modeling Studies on 4 Phenylmethoxyphenyl Propanoate Systems

Conformational Analysis and Energy Landscape Mapping

Computational methods, such as molecular mechanics (e.g., MM2) and quantum mechanical calculations (e.g., Density Functional Theory), are employed to map the potential energy surface as a function of these dihedral angles. For analogous systems containing phenyl and benzyl (B1604629) groups, studies have shown that energy minima often correspond to staggered conformations that minimize steric hindrance. For instance, in related tetrahydroisoquinolines, the phenyl and benzyl rings tend to adopt pseudo-equatorial positions to achieve greater stability. nih.gov

The energy landscape of (4-Phenylmethoxyphenyl) propanoate would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be predicted using the Boltzmann distribution, providing insight into the predominant shapes the molecule adopts in solution or in the gas phase.

Table 1: Key Dihedral Angles for Conformational Analysis of (4-Phenylmethoxyphenyl) Propanoate

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| C(aryl)-O-C(benzyl)-C(aryl) | Rotation around the ether linkage | Staggered conformations to minimize steric clash between the phenyl rings. |

| O(ether)-C(aryl)-O-C(ester) | Rotation of the propanoate group relative to the phenyl ring | Planar or near-planar orientations may be favored to maximize conjugation, but could be influenced by steric factors. |

| C(aryl)-O-C(=O)-C(ethyl) | Rotation around the ester C-O bond | The syn and anti conformations would have different energies, with one being favored. |

| O-C(=O)-C-C | Rotation of the ethyl group | Staggered conformations are expected. |

Structure-Activity Relationship (SAR) Prediction through In Silico Approaches

For example, in studies of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the phenyl and benzyl rings led to significant changes in their inhibitory activity against certain enzymes. acs.org Similarly, research on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as GPR34 antagonists demonstrated how variations in substituents on the benzyloxy and phenyl rings impacted potency. nih.gov

For (4-Phenylmethoxyphenyl) propanoate, an in silico SAR study would involve generating a library of virtual derivatives by modifying the phenyl, methoxy, or propanoate moieties. Quantitative Structure-Activity Relationship (QSAR) models could then be built using calculated molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters) to predict the activity of these derivatives.

Table 2: Hypothetical SAR Exploration for (4-Phenylmethoxyphenyl) Propanoate Analogues

| Position of Modification | Type of Modification | Potential Impact on Activity (Hypothetical) |

| Phenyl ring of the phenylmethoxy group | Introduction of electron-withdrawing groups | May alter electronic interactions with a target receptor. |

| Phenyl ring of the phenylmethoxy group | Introduction of bulky substituents | Could enhance or disrupt binding due to steric effects. |

| Propanoate chain | Increasing or decreasing chain length | May affect lipophilicity and fit within a binding pocket. |

| Phenyl ring attached to the ester | Substitution at ortho, meta, or para positions | Can influence the electronic distribution and overall conformation. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. For (4-Phenylmethoxyphenyl) propanoate, a key reaction of interest would be its hydrolysis, breaking the ester bond to form (4-phenylmethoxyphenyl)phenol and propanoic acid.

The mechanism of this reaction, whether acid- or base-catalyzed, can be modeled using quantum mechanical methods. These calculations can map out the entire reaction pathway, identifying intermediates and the transition state structures. The energy barrier of the rate-determining step, which corresponds to the energy of the transition state, can be calculated to predict the reaction rate.

A computational study on the cleavage of a propenyl side chain in a related dimethoxyphenyl propene compound demonstrated the use of Density Functional Theory (DFT) to characterize the transition states of a multi-step reaction. hmdb.ca This study highlighted the endothermic or exothermic nature of different steps and provided insights into the reaction kinetics. hmdb.ca A similar approach could be applied to the hydrolysis of (4-Phenylmethoxyphenyl) propanoate to understand the electronic and structural changes that occur during the reaction.

Molecular Interaction Modeling (e.g., protein-ligand binding for research applications)

Molecular docking and molecular dynamics simulations are computational techniques used to model the interaction of a small molecule (ligand), such as (4-Phenylmethoxyphenyl) propanoate, with a biological macromolecule (e.g., a protein). These methods are crucial in drug discovery and for understanding biological processes.

While there are no specific published studies of (4-Phenylmethoxyphenyl) propanoate binding to a particular protein, the principles of molecular interaction modeling are well-established. The process would involve:

Identifying a target protein: This could be a receptor or enzyme for which (4-Phenylmethoxyphenyl) propanoate is a suspected ligand.

Molecular Docking: The compound would be computationally "docked" into the active site of the protein to predict the most likely binding pose and estimate the binding affinity. The scoring functions used in docking algorithms evaluate factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the protein-ligand complex over time. This provides a more realistic view of the binding stability and can reveal key interactions that are not apparent from a static docked pose.

Studies on other ligands, such as allosteric modulators of G protein-coupled receptors, showcase how homology modeling and ligand-guided modeling can be used to understand binding at sites that are not always well-defined in crystal structures. nih.gov

Prediction of Physical Parameters Relevant to Synthetic Design (e.g., Collision Cross Section)

Computational methods can predict a wide range of physical and chemical properties of a molecule before it is synthesized, aiding in experimental design and characterization. One such parameter that is increasingly important in analytical chemistry is the Collision Cross Section (CCS). CCS is a measure of the effective area of an ion in the gas phase and is a valuable identifier in ion mobility-mass spectrometry.

Predictive models, often based on machine learning algorithms like support vector machines, can calculate the CCS of a molecule from its 2D or 3D structure with a high degree of accuracy. acs.orgnih.govnih.gov These models are trained on large datasets of experimentally determined CCS values. acs.orgnih.govnih.gov For (4-Phenylmethoxyphenyl) propanoate, a predicted CCS value could be used to help confirm its identity in a complex mixture when analyzed by LC-IMS-MS.

Table 3: Predicted Physicochemical Properties of (4-Phenylmethoxyphenyl) Propanoate

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 256.30 g/mol | Calculation from atomic masses |

| XLogP3 | 3.9 | Computational algorithm |

| Hydrogen Bond Donors | 0 | Computational algorithm |

| Hydrogen Bond Acceptors | 3 | Computational algorithm |

| Rotatable Bond Count | 5 | Computational algorithm |

| Collision Cross Section (CCS) | Not directly available, but can be predicted using machine learning models with errors typically <5%. acs.orgnih.govnih.gov | Machine Learning Models (e.g., SVM) |

Derivatives and Analogues of 4 Phenylmethoxyphenyl Propanoate in Contemporary Research

Alpha-Substituted Phenylmethoxyphenyl Propanoates

The alpha-carbon of the propanoate moiety is a prime target for chemical modification, allowing for the introduction of various functional groups that can significantly influence the molecule's steric and electronic properties, as well as its potential interactions with biological targets.

Amino Acid Analogues (e.g., phenylalanine derivatives)

The incorporation of amino acid functionalities at the alpha-position of (4-Phenylmethoxyphenyl) propanoate gives rise to a class of compounds with significant therapeutic potential. Phenylalanine, an essential amino acid, is a particularly relevant building block for creating such analogues. These derivatives are of interest due to the role of amino acids and their derivatives as ergogenic supplements and their influence on anabolic hormone secretion. chemicalbook.com The synthesis of these analogues can be achieved through various established methods in peptide chemistry. For instance, the benzophenone (B1666685) imine of a glycine (B1666218) ester can be alkylated with a substituted benzyl (B1604629) bromide to introduce the desired phenylmethoxybenzyl group, followed by hydrolysis and deprotection to yield the final amino acid derivative.

Research into fluorinated phenylalanine derivatives highlights the importance of this class of compounds. nih.gov For example, 4-fluoro-L-phenylalanine is a key component in the synthesis of melflufen, an anticancer drug. nih.gov The introduction of fluorine can alter the electronic properties of the aromatic ring and enhance metabolic stability. chemicalbook.com

Table 1: Examples of Phenylalanine Derivatives and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Notes |

| L-Phenylalanine | 63-91-2 | C9H11NO2 | An essential amino acid. |

| 4-Fluoro-L-phenylalanine | 1132-68-9 | C9H10FNO2 | A derivative used in the synthesis of anticancer drugs. nih.govnih.gov |

| Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate | 1332524-01-2 | C13H17FN2O3 | An alanine (B10760859) derivative with potential ergogenic properties. chemicalbook.com |

Hydroxy-Substituted Propanoates

The introduction of a hydroxyl group at the alpha-position of the propanoate chain can significantly alter the polarity and hydrogen-bonding capabilities of the molecule. While direct research on alpha-hydroxy-(4-Phenylmethoxyphenyl) propanoate is not extensively documented, the synthesis of analogous α-hydroxyphosphonates provides insight into potential synthetic strategies. nih.gov The Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone, is a common method for preparing α-hydroxyphosphonates and could be adapted for the synthesis of α-hydroxypropanoates. nih.gov This reaction is often catalyzed by a base, such as an alkali alcoholate or triethylamine. nih.gov

For the synthesis of an alpha-hydroxy derivative of (4-Phenylmethoxyphenyl) propanoate, a potential route would involve the reaction of (4-phenylmethoxy)benzaldehyde with a suitable reagent to form the propanoate backbone with a hydroxyl group at the alpha-position.

Isocyano-Containing Propanoates

Alpha-isocyano-containing propanoates represent another class of derivatives where the introduction of the isocyano group (-N≡C) at the alpha-position can serve as a versatile synthetic handle for further chemical transformations. The isocyano group can participate in a variety of cycloaddition reactions and can be converted to other functional groups, such as amines. While specific research on isocyano-containing derivatives of (4-Phenylmethoxyphenyl) propanoate is limited, general synthetic methods for α-isocyano esters are well-established. One common approach is the dehydration of an N-formylamino ester, which can be prepared from the corresponding amino ester. This strategy could theoretically be applied to an amino acid analogue of (4-Phenylmethoxyphenyl) propanoate to generate the desired isocyano-containing derivative.

Variations in the Ester Moiety (e.g., Methyl, Ethyl, Benzyl Esters)

Modification of the ester group of (4-Phenylmethoxyphenyl) propanoate is a straightforward strategy to alter the compound's solubility, lipophilicity, and pharmacokinetic profile. The synthesis of methyl, ethyl, and benzyl esters can be readily achieved through standard esterification procedures.

One of the most common methods is the Fischer esterification, which involves reacting the corresponding carboxylic acid, (4-Phenylmethoxyphenyl) propanoic acid, with an excess of the desired alcohol (methanol, ethanol, or benzyl alcohol) in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with the appropriate alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to yield the desired ester. This method is often preferred for its milder reaction conditions and higher yields.

The choice of the ester group can have a significant impact on the compound's properties. For example, methyl and ethyl esters are generally more volatile and may have different rates of hydrolysis compared to the corresponding benzyl ester. The benzyl ester, with its additional aromatic ring, can introduce further possibilities for π-π stacking interactions with biological targets.

Table 2: Common Ester Derivatives and Their Synthesis

| Ester Derivative | Alcohol Reagent | General Synthesis Method |

| Methyl propanoate | Methanol (B129727) | Fischer esterification or reaction with acyl chloride. |

| Ethyl propanoate | Ethanol | Fischer esterification or reaction with acyl chloride. chemicalbook.com |

| Benzyl propanoate | Benzyl alcohol | Fischer esterification or reaction with acyl chloride. nih.gov |

Modifications of the Phenyl Ring and Benzyloxy Group

Alterations to the aromatic rings of the (4-Phenylmethoxyphenyl) propanoate scaffold provide another avenue for creating diverse analogues with potentially enhanced or novel properties.

Substituted Phenyl Rings (e.g., fluorinated derivatives)

The synthesis of fluorinated derivatives of (4-Phenylmethoxyphenyl) propanoate can be approached in several ways. One method involves starting with a fluorinated precursor, such as a fluorinated benzaldehyde (B42025) or phenol (B47542), and carrying it through the synthetic sequence to build the final molecule. For example, a fluorinated phenol could be reacted with benzyl bromide to form a fluorinated phenyl benzyl ether, which could then be further elaborated to the propanoate.

Another approach is the direct fluorination of the parent molecule or a late-stage intermediate, although this can sometimes lead to issues with regioselectivity. Modern fluorination methods, including electrophilic and nucleophilic fluorinating agents, offer a range of options for introducing fluorine atoms into aromatic systems.

The strategic placement of fluorine on either the phenyl ring or the benzyloxy group can be used to fine-tune the electronic and steric properties of the molecule, making fluorinated derivatives a key area of interest in contemporary research.

Integration into Complex Molecular Architectures

The (4-Phenylmethoxyphenyl) propanoate scaffold can also serve as a building block for the construction of larger, more intricate molecules with specialized functions. Its aromatic and ester functionalities provide reactive handles for incorporation into diverse molecular frameworks.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved stability and oral bioavailability. nih.gov The incorporation of non-peptidic elements, such as aryl propanoates, can confer resistance to enzymatic degradation. nih.gov The (4-Phenylmethoxyphenyl) propanoate moiety could potentially be integrated into a peptide backbone as a non-natural amino acid analogue or as a capping group.

For instance, the carboxylic acid or the aromatic ring of a hydrolyzed form of (4-Phenylmethoxyphenyl) propanoate could be coupled to amino acids or peptide fragments. This could lead to hybrid structures that present the phenylmethoxyphenyl group as a pharmacophore to a biological target, mimicking the side chain of an aromatic amino acid like phenylalanine or tyrosine but with a distinct three-dimensional orientation and electronic properties. Research in peptidomimetics often involves the synthesis of conformationally restricted analogues to stabilize specific secondary structures like β-turns. nih.gov

The creation of spiro and fused ring systems represents a powerful strategy for generating novel three-dimensional molecular shapes, which are highly desirable in drug discovery for their potential to interact with complex protein binding sites.

Spiro Systems: Spirocycles are characterized by two rings connected through a single common atom. The synthesis of spiro compounds can be achieved through various methods, including dearomatizing spirocyclization reactions. nih.govrsc.org While no specific examples involving (4-Phenylmethoxyphenyl) propanoate were found, one could envision a synthetic route where the aromatic ring of the parent compound undergoes an intramolecular cyclization. For example, if the phenyl ring attached to the propanoate ester were suitably functionalized, an intramolecular dearomatizing spirocyclization could potentially lead to a spirocyclic lactone.

Fused Ring Systems: Fused ring systems consist of two or more rings that share two adjacent atoms. rsc.org The synthesis of fused heterocycles is an active area of research due to their prevalence in pharmaceuticals and materials science. nih.gov The aromatic core of (4-Phenylmethoxyphenyl) propanoate could serve as a starting point for the construction of fused ring systems. For example, an ortho-quinone methide intermediate, which can be generated from phenolic precursors, can undergo inverse electron-demand Diels-Alder reactions to form fused-ring systems. rsc.org Although direct application to the title compound is not documented, such strategies highlight the potential for its elaboration into more complex polycyclic structures.

| Complex Architecture | Potential Synthetic Strategy | Potential Application |

| Peptide-Mimetic | Solid-phase peptide synthesis incorporating the scaffold as a non-natural amino acid. | Probing protein-protein interactions. |

| Spirocycle | Intramolecular dearomatizing spirocyclization of a functionalized derivative. | Novel therapeutic agents with enhanced 3D complexity. |

| Fused Ring System | Inverse electron-demand Diels-Alder reaction of a derived ortho-quinone methide. | Development of novel heterocyclic compounds. |

This table outlines hypothetical synthetic pathways and applications for integrating (4-Phenylmethoxyphenyl) propanoate into complex architectures, based on general synthetic methodologies, as no specific research was found for this compound.

Applications of 4 Phenylmethoxyphenyl Propanoate and Its Derivatives As Synthetic Intermediates

Role as Versatile Precursors in Organic Synthesis

The core structure of (4-phenylmethoxyphenyl) propanoate serves as a versatile scaffold for building more complex molecular architectures. The ester and the ether functionalities can be manipulated to introduce a wide range of other functional groups. For instance, the corresponding carboxylic acid, 3-[4-(Benzyloxy)phenyl]propionic acid, is a known synthetic precursor. chemicalbook.com Its synthesis from 3-(4-Hydroxyphenyl)propionic acid and benzyl (B1604629) bromide highlights the fundamental role of the benzyloxy group in protecting the phenol (B47542) during subsequent reactions. chemicalbook.com

The general synthetic utility is further demonstrated by the synthesis of various derivatives. For example, the reduction of the ketone group in related structures and subsequent hydrolysis are key steps in preparing drug metabolites, showcasing the adaptability of the core structure to various reaction conditions. nih.gov

Intermediates for Advanced Pharmaceutical Research Molecules

The (4-phenylmethoxyphenyl) propanoate scaffold is particularly significant in the development of novel therapeutic agents. Its structural motifs are found in various biologically active molecules.

Derivatives of (4-phenylmethoxyphenyl) propanoic acid have been instrumental as building blocks in the synthesis of targeted pharmaceutical compounds. A notable example is their use in creating agonists for the free fatty acid receptor 1 (FFAR1), which is a target for type 2 diabetes treatment. nih.gov Synthetic agonists often mimic endogenous ligands by incorporating a phenylpropanoic acid fragment. nih.gov In these syntheses, the benzyloxy group acts as a crucial protecting group for the phenol, which is often a key interaction point with the receptor.

The synthesis of (S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid, a key intermediate for PPARα/γ dual agonists, further underscores the importance of this structural class in medicinal chemistry. researchgate.net Similarly, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) have been synthesized and evaluated as multifunctional MAO-B inhibitors for potential use in treating Parkinson's disease. nih.gov

Table 1: Examples of Pharmaceutical Intermediates Derived from the (4-Phenylmethoxyphenyl) Propanoate Scaffold

| Intermediate | Target/Application | Reference |

| Methyl 3-(4-(4-(dimethoxymethyl)benzyloxy)phenyl)propanoate | FFAR1 Agonists | nih.gov |

| (S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid | PPARα/γ Dual Agonists | researchgate.net |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | MAO-B Inhibitors | nih.gov |

The development of scalable synthetic routes is crucial for the pharmaceutical industry. While specific scalable processes for (4-Phenylmethoxyphenyl) propanoate are not detailed in the provided results, the methodologies used for related compounds highlight the potential for large-scale production. For instance, the synthesis of drug metabolites like those of Fenofibrate involves straightforward reactions such as reduction with sodium borohydride (B1222165) and alkaline hydrolysis, which are generally amenable to scaling up. nih.gov The availability of starting materials like 3-(4-Hydroxyphenyl)propionic acid and benzyl bromide further supports the feasibility of scalable synthesis. chemicalbook.com

Research Tools in Chemical Biology and Material Sciences

The unique properties of the (4-phenylmethoxyphenyl) group also lend themselves to applications in chemical biology and material sciences.

In chemical biology, derivatives can be functionalized to create molecular probes. For example, benzoxazole (B165842) derivatives, which can be synthesized from precursors containing a phenylmethoxyphenyl-like structure, are known for their fluorescent properties and can be used as labels or materials for sensor technologies. mdpi.com

In material sciences, the rigid core of the phenylmethoxyphenyl group is a desirable feature for the synthesis of liquid crystals. Phenyl benzoate (B1203000) derivatives, which share structural similarities, are widely studied for their liquid crystalline properties. nih.govtubitak.gov.tr The synthesis of compounds like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate demonstrates how the benzyloxy-substituted phenyl ring can be a core component of calamitic (rod-shaped) liquid crystals. nih.govtubitak.gov.tr These materials have applications in displays and other technologies.

Table 2: Applications of Related Structures in Research Tools

| Application Area | Example Compound Class | Key Feature | Reference |

| Chemical Biology | Benzoxazole Derivatives | Fluorescent Properties | mdpi.com |

| Material Sciences | Phenyl Benzoate Liquid Crystals | Rigid Molecular Structure | nih.govtubitak.gov.tr |

Precursors for Agrochemical Development

The phenoxypropionate chemical class is well-established in the agrochemical industry, particularly as herbicides. Although direct evidence for the use of (4-Phenylmethoxyphenyl) propanoate as an agrochemical precursor is not prominent in the search results, the broader class of aryloxyphenoxypropionates (APPs) are known to target the acetyl-CoA carboxylase (ACCase) in grasses. The general structure of APP herbicides often includes a substituted phenoxy group linked to a propionate (B1217596) moiety. This suggests that (4-Phenylmethoxyphenyl) propanoate could potentially serve as a precursor for novel herbicides within this class, where the phenylmethoxy group could be a modifiable part of the molecule to tune activity and selectivity.

Emerging Research Directions and Future Perspectives on 4 Phenylmethoxyphenyl Propanoate

Development of Green and Sustainable Synthetic Routes

Traditional esterification methods, such as the Fischer esterification, often rely on corrosive mineral acids like sulfuric acid as catalysts and can require significant energy input. youtube.compraxilabs.com The development of green and sustainable synthetic routes for (4-Phenylmethoxyphenyl) propanoate is a key area of future research, aiming to minimize environmental impact and improve process efficiency.

Modern green chemistry principles focus on several key areas: the use of renewable feedstocks, the reduction of hazardous waste, and improved energy efficiency. patsnap.com For the synthesis of (4-Phenylmethoxyphenyl) propanoate, this involves moving away from petrochemical-based starting materials towards bio-based alternatives. patsnap.comnih.gov For instance, propionic acid can be produced through the fermentation of biomass. nih.gov

A major trend is the replacement of homogeneous acid catalysts with solid, reusable heterogeneous catalysts. patsnap.com Materials like zeolites and mixed metal oxides have shown high efficacy in esterification reactions, offering high conversion rates at milder temperatures, easy separation from the reaction mixture, and the potential for recycling, which reduces waste and operational costs. patsnap.compatsnap.com These catalytic processes often lead to a significant reduction in energy consumption and associated greenhouse gas emissions. patsnap.com The application of these principles to the synthesis of (4-Phenylmethoxyphenyl) propanoate from 4-(phenylmethoxy)phenol and propionic acid could offer a more sustainable production pathway.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Propanoate Esters

| Feature | Traditional Synthesis (e.g., Fischer Esterification) | Green Synthetic Route |

|---|---|---|

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) youtube.compraxilabs.com | Heterogeneous solid acids (e.g., zeolites, metal oxides) patsnap.com |

| Reaction Conditions | High temperatures, often harsh youtube.com | Milder temperatures and pressures patsnap.compatsnap.com |

| Solvents | Often volatile organic solvents | Greener solvents (e.g., ionic liquids, water-based systems) patsnap.com |

| Feedstocks | Primarily petrochemical-based nih.gov | Increasingly bio-based and renewable patsnap.comnih.gov |

| Waste Generation | Significant, catalyst neutralization required | Minimized, catalyst is reusable patsnap.com |

| Energy Consumption | High patsnap.com | Reduced patsnap.compatsnap.com |

Chemoenzymatic and Biocatalytic Approaches to Propanoate Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. patsnap.com For the synthesis of (4-Phenylmethoxyphenyl) propanoate, enzymes, particularly lipases, offer a highly selective and efficient alternative to traditional chemical catalysts. patsnap.compatsnap.com Lipases can catalyze esterification reactions under very mild conditions, often at room temperature and neutral pH, which reduces energy consumption and minimizes the formation of unwanted by-products. patsnap.compatsnap.comnih.gov This high selectivity simplifies downstream processing and purification steps. patsnap.com

The use of immobilized enzymes, where the lipase (B570770) is fixed onto a solid support, further enhances their industrial applicability by allowing for easy separation and reuse over multiple reaction cycles. patsnap.comnih.gov The synthesis of (4-Phenylmethoxyphenyl) propanoate could be achieved by reacting 4-(phenylmethoxy)phenol with a propanoate source in the presence of a suitable lipase.

Chemoenzymatic synthesis, which integrates enzymatic steps with traditional chemical reactions, offers a versatile strategy for producing complex molecules. mdpi.comucl.ac.uk A potential chemoenzymatic route could involve the enzymatic synthesis of the core ester followed by chemical modifications to other parts of the molecule, or vice-versa. ucl.ac.uk Recently, computational tools have been developed to aid in the design of efficient chemoenzymatic synthesis routes by identifying steps that can be advantageously replaced by enzymatic reactions. nih.gov

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is revolutionizing the synthesis of organic compounds, including active pharmaceutical ingredients. nih.govresearchgate.net This technology offers significant advantages for the synthesis of (4-Phenylmethoxyphenyl) propanoate, including enhanced safety, better process control, improved heat and mass transfer, and increased scalability. patsnap.com

A continuous flow setup for producing this propanoate ester could involve pumping solutions of 4-(phenylmethoxy)phenol and a propionylating agent through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst (either chemical or enzymatic). patsnap.comnih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. patsnap.com The integration of in-line purification and analysis tools can lead to a fully automated synthesis system, capable of producing the target molecule with high efficiency and minimal manual intervention. researchgate.net The transition from batch to continuous manufacturing is a key objective for producing specialty chemicals in a more efficient and reproducible manner. patsnap.com

Table 2: Comparison of Batch vs. Flow Chemistry for Ester Synthesis

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Control | Limited control over temperature/mixing gradients | Precise control over temperature, pressure, residence time patsnap.com |

| Safety | Higher risk with large volumes of reagents | Enhanced safety due to small reaction volumes nih.gov |

| Scalability | Difficult, often requires re-optimization | Easily scalable by running the system for longer patsnap.com |

| Efficiency | Can have longer reaction times and lower yields | Reduced reaction times, often higher yields and purity nih.govpatsnap.com |

| Automation | Difficult to fully automate | Readily integrated with automated control and analysis researchgate.net |

| Heat & Mass Transfer | Often inefficient | Highly efficient patsnap.com |

De Novo Design of Novel Propanoate Scaffolds via Computational Methods

Computational chemistry and molecular modeling are becoming indispensable tools for the de novo design of new molecules with desired properties. tue.nl Starting from the (4-Phenylmethoxyphenyl) propanoate scaffold, computational methods can be used to design novel analogs with potentially enhanced biological activity or improved physicochemical characteristics.

One approach is the use of analog series-based (ASB) scaffolds, a computational concept that helps to systematically explore the chemical space around a core structure. researchgate.net By identifying key substitution sites on the (4-Phenylmethoxyphenyl) propanoate molecule, such as on the aromatic rings or the propanoate chain, libraries of virtual compounds can be generated and screened in silico for properties of interest.

Exploration of New Reaction Landscapes for Functionalization

Beyond optimizing its synthesis, future research will likely focus on exploring new reactions to chemically modify or functionalize (4-Phenylmethoxyphenyl) propanoate to create novel derivatives. The inherent structure of the molecule offers several handles for functionalization.

The two aromatic rings provide sites for electrophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups (e.g., nitro, halogen, acyl groups) that could modulate the molecule's electronic properties and biological interactions. Furthermore, the ester linkage itself can be a point of modification through transesterification reactions, allowing the propanoate group to be swapped for other ester functionalities.

The search for novel transformations could also involve C-H activation reactions, a cutting-edge area of organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. Applying such methods to the (4-Phenylmethoxyphenyl) propanoate scaffold could open up unprecedented avenues for creating structural diversity. The synthesis of novel ester and amide derivatives from related phenolic acids has been shown to yield compounds with interesting properties, a strategy that could be applied here. nih.gov This exploration of new reaction landscapes is crucial for expanding the chemical space accessible from this scaffold and for the potential discovery of new applications.

Q & A

Basic Research Questions